Bienvenue dans la boutique en ligne BenchChem!

7-Hydroxy-7-phenylheptanoic acid

Seratrodast intermediate synthesis Process chemistry Yield optimization

7-Hydroxy-7-phenylheptanoic acid is the indispensable penultimate intermediate for the commercial synthesis of seratrodast (AA-2414), a marketed thromboxane A2 receptor antagonist for bronchial asthma. Its benzylic hydroxyl at C7 enables direct, single-step condensation with trimethylhydroquinone — a step economy that analogs (e.g., 7-oxo or 2-hydroxy isomers) cannot replicate. Supplied at ≥98% purity with a well-characterized pKa (~4.77), this intermediate ensures reproducible coupling yields and simplifies HPLC impurity profiling for regulatory submissions. Choose this benchmark intermediate to eliminate regioisomeric risk in API manufacturing and process development.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 122114-99-2
Cat. No. B189344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-7-phenylheptanoic acid
CAS122114-99-2
Synonyms7-hydroxy-7-phenylheptanoic acid(Seratrodast inteMediate)
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCCCCC(=O)O)O
InChIInChI=1S/C13H18O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h1,3-4,7-8,12,14H,2,5-6,9-10H2,(H,15,16)
InChIKeyGIPXRSLMPOWIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7‑Hydroxy‑7‑phenylheptanoic acid CAS 122114‑99‑2: Key Intermediate in Seratrodast Synthesis and Phenyl‑Substituted Fatty Acid Research


7‑Hydroxy‑7‑phenylheptanoic acid (CAS 122114‑99‑2) is a phenyl‑substituted fatty acid that serves as the immediate precursor to the marketed anti‑asthma drug seratrodast (AA‑2414) [1]. The molecule comprises a terminal carboxylic acid, a six‑carbon aliphatic spacer, and a secondary benzylic alcohol bearing a phenyl group, imparting a predicted pKa of 4.77 ± 0.10 and a boiling point of 404.1 ± 38.0 °C . Commercial supply is predominantly as a pale yellow oil or solid with purities typically exceeding 98% [2].

Why 7‑Hydroxy‑7‑phenylheptanoic Acid Cannot Be Substituted by Simple Phenyl‑Fatty Acid Analogs in Seratrodast Synthesis


Replacing 7‑hydroxy‑7‑phenylheptanoic acid with a generic phenyl‑substituted fatty acid (e.g., 7‑phenylheptanoic acid, 2‑hydroxy‑7‑phenylheptanoic acid, or 7‑oxo‑7‑phenylheptanoic acid) disrupts the regiochemistry required for the final condensation with trimethylhydroquinone [1]. The benzylic hydroxyl at C7 is essential for the formation of the quinone‑coupled heptanoic acid backbone of seratrodast; analogs lacking this specific hydroxylation pattern produce structurally distinct end products that lack the required thromboxane A2 receptor antagonism [2]. Furthermore, the physicochemical properties—including pKa (~4.77) and solubility profile—differ sufficiently from analogs to affect reaction performance and purification, making generic substitution a high‑risk choice in regulated pharmaceutical intermediate supply chains .

Quantitative Comparator Evidence for 7‑Hydroxy‑7‑phenylheptanoic Acid CAS 122114‑99‑2


Higher Overall Synthetic Yield Achievable with Optimized Routes to 7‑Hydroxy‑7‑phenylheptanoic Acid vs. 6‑Benzoylhexanoic Acid Intermediates

A comparative process study evaluated two routes to 7‑hydroxy‑7‑phenylheptanoic acid: the pimelic acid route and the morpholine route. The pimelic acid route achieved a total yield of 22.4%, whereas the morpholine route (which generates 6‑benzoylhexanoic acid as an intermediate) gave a lower overall yield for the final seratrodast intermediate [1]. This demonstrates that selecting the correct synthetic entry to the hydroxy‑phenylheptanoic acid framework directly impacts production economy.

Seratrodast intermediate synthesis Process chemistry Yield optimization

Commercial Purity Benchmarking: 7‑Hydroxy‑7‑phenylheptanoic Acid Routinely Supplied at >98% vs. Broader Class Purity Ranges

Multiple commercial suppliers list 7‑hydroxy‑7‑phenylheptanoic acid with a purity of ≥98%, whereas generic phenyl‑fatty acid analogs (e.g., 7‑oxo‑7‑phenylheptanoic acid) are often offered at 95% purity or lower [1]. This 3–5% absolute purity advantage reduces downstream purification burden and ensures consistent performance in sensitive coupling reactions.

Pharmaceutical intermediate Purity specification Quality control

Predicted pKa of 4.77 ± 0.10 Differentiates Ionization Behavior from Positional Isomers and Chain‑Shortened Analogs

The predicted pKa of 7‑hydroxy‑7‑phenylheptanoic acid is 4.77 ± 0.10, essentially identical to that of the non‑hydroxylated 7‑phenylheptanoic acid (pKa 4.77), confirming that the C7 hydroxyl exerts negligible inductive effect on the carboxylic acid group . In contrast, the positional isomer 2‑hydroxy‑7‑phenylheptanoic acid is expected to exhibit a substantially different pKa due to the proximity of the hydroxyl to the carboxyl group, altering its solubility and reactivity profile in aqueous reaction media [1].

Physicochemical property Ionization constant Drug‑intermediate design

Direct Precursor Role in Seratrodast Synthesis Confers High‑Value Procurement Status Relative to Non‑Coupling Analogs

7‑Hydroxy‑7‑phenylheptanoic acid is the direct coupling partner to 2,3,5‑trimethylhydroquinone in the final assembly of seratrodast [1][2]. Analogs such as 7‑oxo‑7‑phenylheptanoic acid or 6‑benzoylhexanoic acid require additional reduction or oxidation steps to achieve the same reactive functionality, adding at least one synthetic operation and typically reducing overall yield. This establishes 7‑hydroxy‑7‑phenylheptanoic acid as the most atom‑economical and operationally streamlined precursor for seratrodast manufacturing.

Pharmaceutical intermediate Thromboxane A2 antagonist Seratrodast

7‑Hydroxy‑7‑phenylheptanoic Acid Procurement Scenarios: Where Quantitative Differentiation Drives Selection


Seratrodast Active Pharmaceutical Ingredient (API) Manufacturing

This compound is the indispensable penultimate intermediate for the commercial synthesis of seratrodast (AA‑2414), a thromboxane A2 receptor antagonist used to treat bronchial asthma. The direct coupling of 7‑hydroxy‑7‑phenylheptanoic acid with 2,3,5‑trimethylhydroquinone yields the final product in a single operation, a step economy that alternative intermediates (e.g., 7‑oxo‑7‑phenylheptanoic acid) cannot match [1]. Procurement for API production prioritizes this intermediate due to its established >98% commercial purity and the availability of optimized, higher‑yielding synthetic routes [2].

Medicinal Chemistry Structure‑Activity Relationship (SAR) Studies on TXA2 Receptor Antagonists

Research groups exploring the benzoquinone‑heptanoic acid pharmacophore use 7‑hydroxy‑7‑phenylheptanoic acid as a common building block. Its well‑characterized pKa (4.77) and predictable ionization profile allow for reproducible coupling yields when constructing analog libraries [1]. Selecting this intermediate over less‑pure or structurally ambiguous analogs (e.g., 2‑hydroxy isomers) eliminates confounding variables in biological assays, ensuring that observed activity changes are attributable to intentional structural modifications rather than impurities or incorrect regioisomerism [2].

Process Chemistry Development and Route Scouting for Benzoquinone‑Containing Drugs

Process chemists evaluating cost‑efficient routes to seratrodast or related benzoquinone drugs rely on 7‑hydroxy‑7‑phenylheptanoic acid as a benchmark intermediate. The documented yield advantage of the pimelic acid route (22.4% total) over morpholine‑based alternatives provides a quantitative baseline for route selection and optimization studies [1]. Procurement decisions in this scenario are driven by the need for a reproducible, high‑purity starting material that minimizes variability in process development experiments.

Analytical Reference Standard for Phenyl‑Fatty Acid Impurity Profiling

Due to its commercial availability at >98% purity and its role as the penultimate intermediate in seratrodast synthesis, 7‑hydroxy‑7‑phenylheptanoic acid is frequently employed as a reference standard for HPLC/GC method development aimed at detecting related impurities in final drug substance. Its distinct retention time and well‑defined physicochemical constants (pKa, boiling point) facilitate accurate identification and quantification of process‑related impurities, a requirement for regulatory submissions [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxy-7-phenylheptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.